Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate
Overview
Description
Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate is a chemical compound with the molecular formula C16H14Cl3NO4S and a molecular weight of 422.71 g/mol . This compound is known for its unique structural features, which include a sulfonyl group, a chloro-substituted aniline, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-chloroaniline to form an intermediate product. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate can be compared with other sulfonyl-containing compounds, such as:
Sulfanilamide: Known for its antibacterial properties.
Sulfonylureas: Used as antidiabetic agents.
Sulfonamide-based indole analogs: Studied for their biological activities.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c1-2-24-16(21)10-20(14-6-4-3-5-12(14)18)25(22,23)15-9-11(17)7-8-13(15)19/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBRXZYFTUQTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154886 | |
Record name | N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866143-45-5 | |
Record name | N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866143-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)-N-[(2,5-dichlorophenyl)sulfonyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.